2-(5-Methyl-2-nitrophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(5-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-11(13(14)15)9(7-8)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3 |
InChI Key |
NTNZBYILFSZEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Nitration of Di-m-cresyl Carbonate
A well-documented method for preparing 5-methyl-2-nitrophenol, which serves as a precursor to the 5-methyl-2-nitrophenyl substituent, involves:
- Sulfonation of di-m-cresyl carbonate with a sulfonating agent such as sulfuric acid or chlorosulfonic acid at temperatures ranging from -10°C to 150°C.
- Nitration of the sulfonated intermediate using nitrating agents like mixed acid (nitric acid plus sulfuric acid), nitric acid alone, or acetic acid plus nitric acid at temperatures between -15°C and 20°C.
- Hydrolysis and de-sulfonation of the nitrated product using concentrated sulfuric acid or hydrochloric acid at 110°C to 170°C for 10 to 20 hours.
- Steam distillation to isolate high-purity 5-methyl-2-nitrophenol, typically yielding a product with about 95% purity.
This process, patented in 1975 (US3987113A), is scalable and produces the nitrophenol intermediate efficiently with minimal impurities such as 3-methyl-2-nitrophenol (about 5% by weight).
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Sulfonation | Di-m-cresyl carbonate + sulfuric acid | 80°C | 2 hours | Sulfonated intermediate |
| Nitration | Mixed acid (HNO3 + H2SO4) | 2°C | 3 hours | Nitrated sulfonated compound |
| Hydrolysis | Concentrated H2SO4 or HCl | 110-170°C | 10-20 hours | Crude nitro-m-cresols |
| Steam Distillation | Steam distillation of crude product | ~140°C | - | 5-methyl-2-nitrophenol (95%) |
Preparation of the Pyrrolidine Moiety and Its Coupling
The pyrrolidine ring substituted at the 2-position can be prepared and subsequently coupled to the 5-methyl-2-nitrophenyl group through several synthetic strategies.
Synthesis of 2-Methylpyrrolidine Derivatives
A commercially scalable and efficient method for preparing 2-methylpyrrolidine, a close analog to the pyrrolidine ring in the target compound, involves:
- Hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon in alcohol solvents (ethanol/methanol mixtures).
- The reaction is typically carried out at ambient temperature.
- The product, (R)- or (S)-2-methylpyrrolidine, can be isolated as L- or D-tartrate salts with optical purity exceeding 50% ee.
- This method is advantageous due to the use of inexpensive starting materials and non-corrosive reagents, avoiding the isolation of intermediates.
Coupling of Pyrrolidine with Aromatic Substituents
The attachment of the 5-methyl-2-nitrophenyl group to the pyrrolidine ring at the 2-position can be achieved via nucleophilic substitution or organometallic coupling reactions:
- A typical approach involves lithiation of the pyrrolidine derivative with n-butyllithium in tetrahydrofuran (THF) at low temperatures (0°C to -20°C).
- The lithiated pyrrolidine then reacts with a suitable aryl halide or vinyl-substituted aromatic compound, such as 2-bromo-6-vinylnaphthalene analogs, to form the C–C bond.
- The reaction is carefully controlled with molar equivalents of reagents and temperature to optimize yield and selectivity.
Summary Table of Preparation Methods for 2-(5-Methyl-2-nitrophenyl)pyrrolidine
| Synthetic Step | Method/Conditions | Key Reagents | Notes |
|---|---|---|---|
| Preparation of 5-methyl-2-nitrophenol | Sulfonation, nitration, hydrolysis, steam distillation | Di-m-cresyl carbonate, H2SO4, HNO3 | High purity intermediate (95%) |
| Synthesis of 2-methylpyrrolidine | Hydrogenation of 2-methylpyrroline with Pt catalyst | 2-methylpyrroline, PtO2 or Pt/C | Ambient temperature, scalable process |
| Coupling of pyrrolidine to aromatic ring | Lithiation with n-butyllithium, nucleophilic substitution | Pyrrolidine derivative, aryl bromide | Low temperature, controlled addition |
| Alternative pyrrolidine synthesis | 1,3-Dipolar cycloaddition of azomethine ylides | Azomethine ylide, alkenyl dipolarophile | Stereoselective, adaptable method |
Research Findings and Perspectives
- The patented process for 5-methyl-2-nitrophenol preparation is well-established and industrially relevant, providing a reliable source of the aromatic moiety with minimal impurities.
- The hydrogenation method for 2-methylpyrrolidine synthesis offers a safe, cost-effective route that can be adapted for the preparation of substituted pyrrolidines, including those bearing aromatic groups.
- Coupling strategies involving organolithium reagents and aryl halides in THF provide controlled and selective formation of the C–C bond necessary for attaching the aromatic ring to the pyrrolidine ring.
- The 1,3-dipolar cycloaddition approach offers a versatile alternative, especially when stereochemical control is critical, although specific application to this compound requires further experimental validation.
- Literature also indicates that amide formation from pyrrolidine-2-carboxylic acid derivatives is feasible, but this is more relevant for carboxamide derivatives rather than direct aryl substitution on pyrrolidine.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Impact of Pyrrolidine Modifications
Aromatic Ring Modifications
- However, biological data for this analog remain unreported .
- Ester Functionalization (Diethyl ester derivative) : The addition of ester groups at pyrrolidine C2 results in an envelope conformation stabilized by N–H⋯O and C–H⋯O hydrogen bonds, which may influence solubility or crystallinity .
Research Findings and Implications
Pyrrolidine Core Essential : The pyrrolidine ring is critical for activity, as seen in the drastic potency drop with D-proline substitution .
Nitro Group Positioning : The 2-nitro group on the phenyl ring is conserved across analogs, suggesting its role in electronic stabilization or target binding .
Tolerance for Substituents : Fluorine and methyl groups on the pyrrolidine ring are tolerated, enabling modular design for optimizing pharmacokinetic properties .
Biological Activity
2-(5-Methyl-2-nitrophenyl)pyrrolidine is a compound of interest due to its unique structural features, including a nitro group and a methyl group on the phenyl ring. These characteristics may significantly influence its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
The compound's structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 204.23 g/mol
- Functional Groups : Nitro group (-NO), Methyl group (-CH), Pyrrolidine ring
The biological activity of 2-(5-Methyl-2-nitrophenyl)pyrrolidine is believed to arise from its interaction with various biological targets. The compound may exert its effects by:
- Inhibiting Enzymes : It may bind to specific enzymes, altering their activity.
- Disrupting Cell Membranes : Potentially affecting bacterial cell integrity and function.
- Modulating Receptor Activity : Interacting with cellular receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that 2-(5-Methyl-2-nitrophenyl)pyrrolidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 μg/mL |
| Escherichia coli | 62.50 μg/mL |
| Pseudomonas aeruginosa | 125 μg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In vitro studies have indicated that derivatives of pyrrolidine, including 2-(5-Methyl-2-nitrophenyl)pyrrolidine, possess anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 20.0 |
These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-(5-Methyl-2-nitrophenyl)pyrrolidine has also been explored. Studies show that it can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This property suggests a role in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of pyrrolidine derivatives, including the target compound:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results showed significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment :
- Evaluated against cancer cell lines.
- Demonstrated IC50 values indicating effective cytotoxicity.
-
Inflammatory Response Modulation :
- Assessed for cytokine inhibition in PBMC cultures.
- Showed promising results in reducing inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
